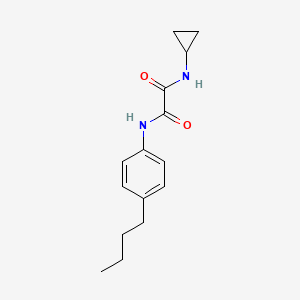
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate, also known as CTB, is a compound that has been extensively studied in the field of neuroscience. It is a selective marker for tracing neural pathways and has been used in various scientific research applications. The purpose of
作用机制
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate works by binding to the cell membrane of neurons and being taken up into the cell. Once inside the cell, it is transported along the axon to the cell body. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is transported in a retrograde manner, meaning that it moves from the axon terminal back to the cell body. This property makes it an ideal tracer for studying neural pathways.
Biochemical and Physiological Effects:
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been shown to have minimal effects on the physiology of neurons. It does not affect the electrical activity of neurons or alter the release of neurotransmitters. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is also non-toxic and does not cause any adverse effects on the nervous system.
实验室实验的优点和局限性
One of the main advantages of 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is its high selectivity for neurons. It only binds to neurons and does not bind to other cell types, making it an ideal tracer for studying neural pathways. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is also highly stable and can be used in a variety of experimental conditions.
However, there are also some limitations to using 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One limitation is that it is a retrograde tracer, meaning that it can only be used to trace neural pathways in a retrograde direction. Another limitation is that 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate can only be used in fixed tissue, meaning that it cannot be used to study neural pathways in live animals.
未来方向
There are several future directions for research involving 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One direction is to develop new tracers that can be used to study neural pathways in live animals. Another direction is to investigate the use of 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in combination with other tracers to study complex neural circuits. Additionally, 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate could be used to study the effects of various drugs and treatments on neural pathways, which could have implications for the treatment of neurological disorders.
合成方法
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate can be synthesized using various methods, including the reaction of piperazine with 2,3,4-trimethoxybenzyl chloride, followed by the reaction of the resulting intermediate with cyclopentylmethyl chloride. The final product can be obtained by treating the intermediate with trifluoroacetic acid.
科学研究应用
1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been widely used in scientific research as a neural tracer. It is commonly used to trace neural pathways, study neuronal connectivity, and investigate the morphology of neurons. 1-(cyclopentylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has also been used to study the effects of various drugs and treatments on the nervous system.
属性
IUPAC Name |
1-(cyclopentylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-9-8-17(19(24-2)20(18)25-3)15-22-12-10-21(11-13-22)14-16-6-4-5-7-16/h8-9,16H,4-7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZMKPRFNGKCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-cyclopropyl-3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134185.png)
![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![ethyl 2-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5134208.png)

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)
![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B5134234.png)
![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)